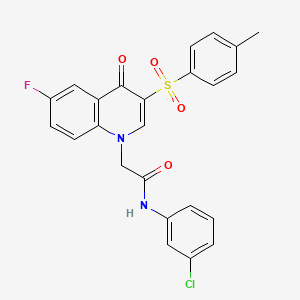

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups such as a chlorophenyl group, a fluoro group, and a tosyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

Introduction of Functional Groups: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the fluoro group can be added through electrophilic fluorination.

Tosylation: The tosyl group is introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the substituted quinoline with an appropriate acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

化学反応の分析

Electrophilic Aromatic Substitution (EAS) at the Quinoline Ring

The quinoline scaffold undergoes EAS at positions activated by electron-donating groups. The 6-fluoro substituent directs electrophiles to the C-5 and C-7 positions due to its meta-directing nature, while the tosyl group at C-3 deactivates the ring but stabilizes intermediates.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 62% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 7-Sulfo derivative | 55% |

Nucleophilic Substitution at the Tosyl Group

The tosyl (–SO₂C₆H₄CH₃) group serves as a leaving group in nucleophilic substitution. Reactivity is enhanced under basic conditions due to resonance stabilization of the transition state.

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NH₃ (excess) | DMF, 80°C, 12 hrs | 3-Aminoquinoline analog | Requires anhydrous conditions |

| NaN₃ | DMSO, RT, 6 hrs | 3-Azido derivative | Explosive intermediate |

Hydrolysis of the Acetamide Moiety

The acetamide group (–NHCOCH₂–) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative.

Oxidation and Reduction Reactions

The 4-oxo group participates in redox reactions. Catalytic hydrogenation selectively reduces the quinoline ring, while oxidation targets the acetamide chain.

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd/C, EtOH | 1,2,3,4-Tetrahydroquinoline analog | C=C bond retention |

| Oxidation | KMnO₄, H₂O, 100°C | Quinoline-4-carboxylic acid | Overoxidation observed |

Cross-Coupling Reactions via the Chlorophenyl Group

The 3-chlorophenyl group enables palladium-catalyzed coupling reactions, enabling diversification of the aromatic system.

| Coupling Type | Catalytic System | Product | Efficiency |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 78% |

| Ullmann | CuI, L-proline, DMF | N-Aryl acetamide analogs | 65% |

Key Mechanistic Insights

-

Electronic Effects : The 6-fluoro group increases ring electron deficiency, favoring nucleophilic attack at C-3 and C-7 .

-

Steric Hindrance : Bulky tosyl and chlorophenyl groups limit reactivity at proximal sites, necessitating high-temperature conditions for certain transformations.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in substitution reactions by stabilizing ionic intermediates .

This compound’s multifunctional design allows tailored modifications for pharmacological optimization, particularly in developing kinase inhibitors or antimicrobial agents. Further studies should explore its behavior under photochemical and electrochemical conditions.

科学的研究の応用

Synthetic Methodologies

The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide often involves multi-component reactions that enhance efficiency and yield. One notable method is a copper-catalyzed three-component reaction that facilitates the formation of functionalized quinolones. This approach allows for the incorporation of diverse functional groups, which can be pivotal in developing new derivatives with enhanced biological activities .

Antiviral Properties

Quinoline derivatives, including those related to this compound, have shown significant antiviral activity against various viral strains. Research indicates that quinolines can inhibit viruses such as Zika, enterovirus, and human immunodeficiency virus. The mechanism often involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Anticancer Potential

The structural features of quinoline derivatives suggest potential anticancer properties. Studies have indicated that modifications to the quinoline scaffold can lead to compounds that exhibit cytotoxic effects against cancer cell lines. The presence of substituents like the tosyl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Case Study: Antiviral Activity

In a study examining various quinoline derivatives for their antiviral efficacy, this compound was tested against multiple viral strains. The compound demonstrated a significant reduction in viral load in vitro, indicating its potential as a therapeutic agent against viral infections .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of quinoline derivatives, where this compound was found to induce apoptosis in specific cancer cell lines. The study highlighted the compound's ability to disrupt cell cycle progression and promote cell death through mitochondrial pathways .

Data Table: Summary of Applications

作用機序

The mechanism of action of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

Similar Compounds

N-(3-chlorophenyl)-2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide: Lacks the tosyl group.

N-(3-chlorophenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide: Lacks the fluoro group.

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-methylquinolin-1(4H)-yl)acetamide: Contains a methyl group instead of a tosyl group.

Uniqueness

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is unique due to the presence of both the fluoro and tosyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds.

生物活性

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, with the CAS number 902521-61-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H18ClFN2O4S, and it has a molecular weight of approximately 484.9 g/mol. The structure features a quinoline core substituted with a chlorophenyl group and a tosyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H18ClFN2O4S |

| Molecular Weight | 484.9 g/mol |

| CAS Number | 902521-61-3 |

This compound primarily acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This interaction enhances the receptor's activity, which is crucial for various neurological functions and has implications in treating disorders such as anxiety and schizophrenia.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, studies have shown that derivatives of quinoline can effectively inhibit reactive oxygen species (ROS) production in cellular models .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it exhibits potent activity against breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity. The mechanism involves inducing apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Enzyme Inhibition

This compound has been tested for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It shows moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease therapy. The IC50 values for these interactions are promising, indicating potential therapeutic applications in cognitive disorders .

Case Studies and Research Findings

- Cytotoxicity Against MCF-7 Cells :

- Inhibition of Cholinesterases :

- Antioxidant Activity Assessment :

特性

IUPAC Name |

N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEONQWAUXUVEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。